![molecular formula C24H23N3O B4060181 2-methyl-7-{(2-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4060181.png)
2-methyl-7-{(2-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-7-{(2-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a chemical compound with potential applications in scientific research. It is a quinoline-based compound that has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Tautomerism and Spectral Studies
Tautomerism in heterocycles related to 2-methyl-7-{(2-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been studied, showing a preference for the amino tautomers in various solvents. The spectral analysis, including ultraviolet, infrared, and NMR spectra, of these compounds supports this preference, providing insights into their chemical behavior and stability under different conditions (Takahashi et al., 1976).
Inhibition of MDM2-p53 Interaction
A significant application of this compound class includes the discovery of a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction. The compound, identified through an integrated, virtual database screening strategy, binds to MDM2 with high affinity, activating p53 in cancer cells. This highlights its potential as a novel non-peptide inhibitor for targeting the MDM2-p53 interaction, a crucial pathway in cancer biology (Lu et al., 2006).
Antibacterial Activity
Quinoline derivatives, closely related to the specified compound, have been synthesized and tested for antibacterial activity. One particular quinolone displayed exceptional potency both in vitro and in vivo, particularly against Gram-positive organisms. This suggests the potential of these compounds in developing new antibacterial agents (Hagen et al., 1990).
Synthesis of Ionic Liquids
The compound's structural motif has been utilized in the solvent-free synthesis of beta-amino alcohols, leading to a new class of ionic liquids. This process, catalyzed under environmentally friendly conditions, exemplifies the compound's role in green chemistry and the synthesis of materials with potential applications in various industries (Fringuelli et al., 2004).
Propriétés
IUPAC Name |
2-methyl-7-[(2-methylphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-15-7-4-5-9-19(15)23(27-21-10-6-8-16(2)25-21)20-14-13-18-12-11-17(3)26-22(18)24(20)28/h4-14,23,28H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMZOSQIZSOMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

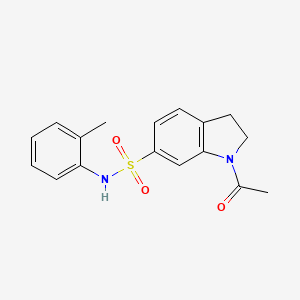
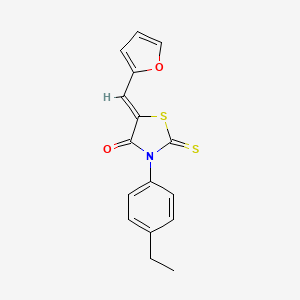
![[4-bromo-2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4060117.png)
![3-{2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4060121.png)
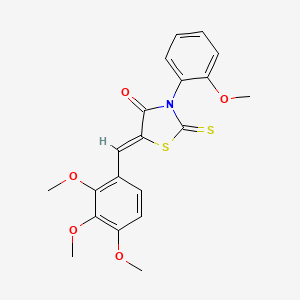
![3,5-dimethyl-1-(1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B4060127.png)
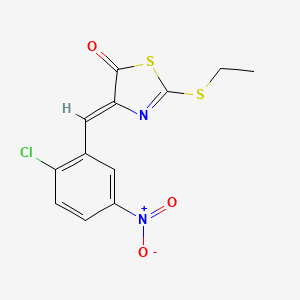
![5-[(5-bromo-2-furyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4060136.png)

![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4060149.png)

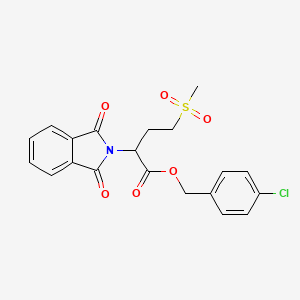
![N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4060172.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4060195.png)